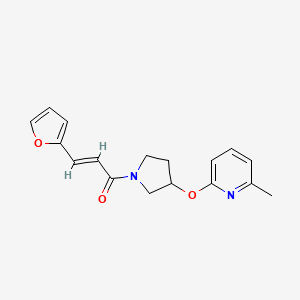
(E)-3-(furan-2-yl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(furan-2-yl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key properties include:
- Molecular Weight : 274.31 g/mol
- LogP : 2.88 (indicating moderate lipophilicity)
Antibacterial Activity
Research indicates that derivatives of pyrrolidine, a structural component of the compound, exhibit notable antibacterial properties. A study demonstrated that certain pyrrolidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 5.37 to 150 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 2,6-dipyrrolidino-1,4-dibromobenzene | B. subtilis | 75 |
| 2,4,6-tripyrrolidinochlorobenzene | E. faecalis | 125 |
| (E)-3-(furan-2-yl)-... | Pseudomonas aeruginosa | <125 |
Antifungal Activity
The compound's antifungal potential has also been investigated. In vitro studies have shown that similar furan-containing compounds possess antifungal activity against common pathogens like Candida albicans. The mechanisms often involve disruption of cell membrane integrity and inhibition of key metabolic pathways .
Anticancer Properties
Emerging data suggest that furan derivatives may exhibit anticancer effects. A study highlighted that compounds with furan moieties can induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study: Apoptotic Induction in Cancer Cells
A recent study evaluated the cytotoxic effects of furan-based compounds on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with associated morphological changes indicative of apoptosis .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways related to apoptosis in cancer cells.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-4-2-6-16(18-13)22-15-9-10-19(12-15)17(20)8-7-14-5-3-11-21-14/h2-8,11,15H,9-10,12H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFNAUHZAZEZER-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














